molecular formula C28H30ClN5O3 B1674689 Lecozotan hydrochloride CAS No. 433282-68-9

Lecozotan hydrochloride

Cat. No.: B1674689
CAS No.: 433282-68-9
M. Wt: 520.0 g/mol
InChI Key: GXYZREDEYDFJPT-ZMBIFBSDSA-N
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Description

Lecozotan hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of cognitive dysfunctions such as Alzheimer’s disease. It is a selective antagonist of the 5-hydroxytryptamine receptor 1A, which plays a crucial role in the regulation of neurotransmitters like acetylcholine and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lecozotan hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a benzodioxin moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

    Purification: Involves crystallization and recrystallization steps to obtain the pure hydrochloride salt.

    Quality Control: Ensures the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Lecozotan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

Lecozotan hydrochloride exerts its effects by selectively antagonizing the 5-hydroxytryptamine receptor 1A. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, this compound enhances the release of acetylcholine and glutamate, which are crucial for cognitive functions. The molecular targets include the 5-hydroxytryptamine receptor 1A, and the pathways involved are related to neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lecozotan hydrochloride is unique due to its specific chemical structure, which allows for selective antagonism of the 5-hydroxytryptamine receptor 1A. This selectivity enhances its potential as a therapeutic agent for cognitive disorders, making it a promising candidate for further research and development .

Properties

CAS No.

433282-68-9

Molecular Formula

C28H30ClN5O3

Molecular Weight

520.0 g/mol

IUPAC Name

4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride

InChI

InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1

InChI Key

GXYZREDEYDFJPT-ZMBIFBSDSA-N

SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl

Isomeric SMILES

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl

Canonical SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl

Appearance

Solid powder

Key on ui other cas no.

433282-68-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRA-333;  SRA333;  SRA 333;  Lecozotan HCl;  Lecozotan hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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